molecular formula C9H7NO6 B1582355 4-(Methoxycarbonyl)-3-nitrobenzoic acid CAS No. 35092-89-8

4-(Methoxycarbonyl)-3-nitrobenzoic acid

Cat. No.: B1582355
CAS No.: 35092-89-8
M. Wt: 225.15 g/mol
InChI Key: MIIADZYPHVTLPR-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-3-nitrobenzoic acid is an organic compound characterized by a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) at the 4-position and a nitro group (-NO₂) at the 3-position

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The starting material, 4-(methoxycarbonyl)benzoic acid, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

  • Esterification Reaction: The carboxylic acid group can be converted to its methoxycarbonyl ester using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the nitration of 4-(methoxycarbonyl)benzoic acid followed by purification steps to achieve the desired purity and yield.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form a nitroso group (-NO) or further to a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine group (-NH₂) using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution Reactions: The methoxycarbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

  • Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Nitroso derivatives or nitrate esters.

  • Reduction: Amines or amides.

  • Substitution: Alcohols or other substituted benzene derivatives.

Scientific Research Applications

4-(Methoxycarbonyl)-3-nitrobenzoic acid finds applications in various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antimicrobial Activity: The nitro group can undergo reduction in microbial cells, generating reactive nitrogen species that damage microbial DNA and cell membranes.

  • Anticancer Activity: The compound may interfere with cellular processes such as DNA replication and cell division, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

  • 3-Nitrobenzoic Acid: Lacks the methoxycarbonyl group.

  • 4-Methoxycarbonylbenzoic Acid: Lacks the nitro group.

  • 3-Nitro-4-methoxybenzoic Acid: Similar structure but with different positions of the nitro and methoxycarbonyl groups.

Properties

IUPAC Name

4-methoxycarbonyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(8(11)12)4-7(6)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIADZYPHVTLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956526
Record name 4-(Methoxycarbonyl)-3-nitrobenzoic acid
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35092-89-8
Record name 1-Methyl 2-nitro-1,4-benzenedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=35092-89-8
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Record name Methyl hydrogen 2-nitroterephthalate
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Record name 35092-89-8
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Record name 4-(Methoxycarbonyl)-3-nitrobenzoic acid
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Record name Methyl hydrogen 2-nitroterephthalate
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Synthesis routes and methods I

Procedure details

1N NaOH (50 mL) was slowly added dropwise at room temperature over 30 min to a stirred solution of di-methyl nitroterephthalate (12 g, 0.05 mmol) in dioxane (100 mL). After stirring overnight at room temperature the reaction was diluted with water, washed with ether, acidified with 1N HCl (50 mL) and extracted with ethyl acetate. After drying the ethyl acetate phase (MgSO4) and evaporation, the resulting residue was purified by flash chromatography (silica gel, 98:2:0.1 CHCl3 :MeOH:HOAc) to yield the title compound (8.07 g, 72%).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

To a stirred solution of di-methyl nitroterephthalate ((5), 12g, 50 mMol) in dioxane (100 mL) at room temperature was slowly added dropwise aq. 1N NaOH (50 mL) over 30 minutes. After stirring for 16 h at room temperature the reaction was diluted with water, washed with ether, acidified with aq. 1N HCl (50 mL) then extracted with 10% n-BuOH in ethyl acetate (2×100 mL). After drying (MgSO4) over ethyl acetate and evaporation under reduced pressure the resulting residue was purified by flash chromatography on silica gel eluted with (98:2:0.1) CHCl3, MeOH, HOAc to give product (6) (8.07 g, 72%) as a white solid.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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